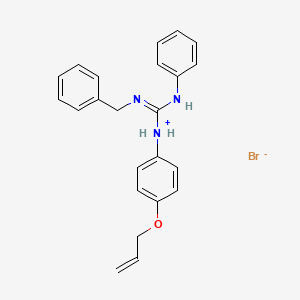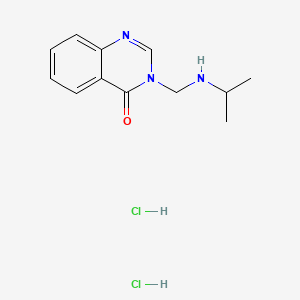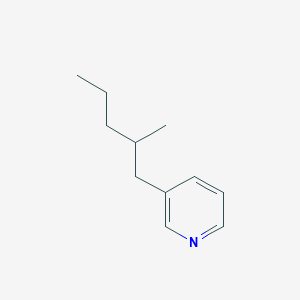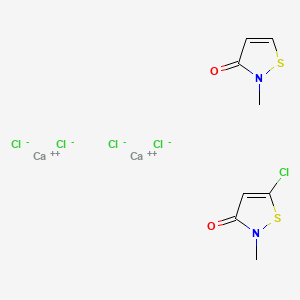
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide is a chemical compound that belongs to the isoquinoline class It is characterized by the presence of a p-chlorobenzyl group, two methoxy groups, and an isopropyl group attached to the isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the p-Chlorobenzyl Group: This step involves the reaction of the isoquinoline core with p-chlorobenzyl chloride under basic conditions.
Isopropylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the p-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
4-Chlorobenzyl Chloride: A precursor in the synthesis of the target compound.
6,7-Dimethoxy-1-isopropylisoquinoline: A related isoquinoline derivative.
p-Chlorobenzyl Alcohol: Another related compound with similar structural features.
Uniqueness
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
62334-30-9 |
|---|---|
分子式 |
C21H23BrClNO2 |
分子量 |
436.8 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1-propan-2-ylisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C21H22ClNO2.BrH/c1-13(2)21-18-11-20(25-4)19(24-3)10-17(18)15(12-23-21)9-14-5-7-16(22)8-6-14;/h5-8,10-13H,9H2,1-4H3;1H |
InChIキー |
LNRMGVKZUMKZQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=[NH+]C=C(C2=CC(=C(C=C21)OC)OC)CC3=CC=C(C=C3)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


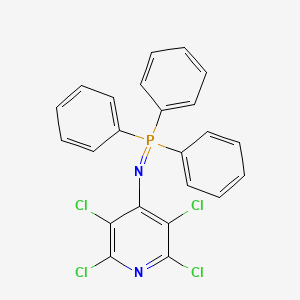
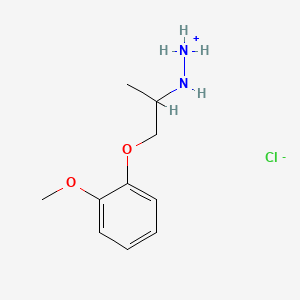

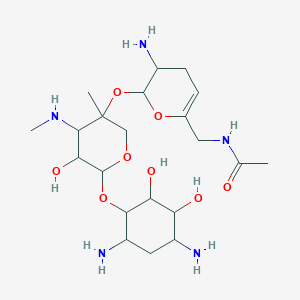
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)
![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)
